molecular formula C16H11F3O B3159608 5-(2-(Trifluoromethyl)phenyl)-1-indanone CAS No. 863479-28-1

5-(2-(Trifluoromethyl)phenyl)-1-indanone

Cat. No. B3159608
CAS RN: 863479-28-1
M. Wt: 276.25 g/mol
InChI Key: WWFSSVYKJRGEIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(Trifluoromethyl)phenyl)-1-indanone , also known as 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxaldehyde , is an organic compound. Its chemical formula is C12H7F3O2 , and it has a molecular weight of 240.18 g/mol . The compound features a furan ring with a trifluoromethyl-substituted phenyl group attached.


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is reported to be 41-44°C .
  • SMILES Notation : The SMILES string representation is: FC(F)(F)c1ccccc1-c2ccc(C=O)o2 .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Pathways : The synthesis of compounds containing trifluoromethyl and indanone groups, like 5-trifluoromethyl-2-indanone, has been explored through multiple steps involving Knoevenagel condensation, Friedel-Crafts acylation, and asymmetric ring opening of epoxide. These compounds are characterized for their unique properties and potential applications in diverse fields such as pesticides, medicine, dyes, and functional materials due to their excellent bioactivities (Qian, 2014).

Pharmaceutical and Biological Applications

  • Optical Limiting : Compounds with (trifluoromethyl)phenyl groups have been utilized in the synthesis of (octaaryltetraazaporphyrinato)indium(III) complexes for optical limiting applications. These compounds demonstrate significant optical limiting properties, which can be attributed to the electronic nature of the substituents (Vagin et al., 2003).
  • Transient Receptor Potential A1 (TRPA1) Antagonists : A novel class of 5-(2-(trifluoromethyl)phenyl)indazoles has been discovered as potent antagonists of the TRPA1 ion channel, showing significant potential in the development of treatments for inflammatory pain. The optimization of these compounds involved exploring the structure-activity relationship around the indazole ring system, highlighting the critical role of the trifluoromethyl group at the 2-position of the phenyl ring (Rooney et al., 2014).

Advanced Materials and Chemistry

  • Synthetic Methods : Innovative synthetic methods have been developed for the preparation of indanones and related compounds, utilizing superacidic conditions and catalysts like SbF5. These methods offer efficient pathways for the synthesis of indanone derivatives, which are valuable in medicinal chemistry and materials science (Saito et al., 2008).

Safety and Hazards

  • Flash Point : The flash point is 113°C (closed cup) or 235.4°F .

properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O/c17-16(18,19)14-4-2-1-3-12(14)10-5-7-13-11(9-10)6-8-15(13)20/h1-5,7,9H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFSSVYKJRGEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(Trifluoromethyl)phenyl)-1-indanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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